Methyl 2-[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-ylthio]acetate
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Overview
Description
Methyl 2-[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-ylthio]acetate is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-ylthio]acetate typically involves the reaction of 2,4-dichlorophenylhydrazine with carbon disulfide and methyl chloroacetate under basic conditions. The reaction proceeds through the formation of an intermediate hydrazinecarbothioamide, which cyclizes to form the triazole ring. The final product is obtained after methylation of the triazole-thiol intermediate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-ylthio]acetate can undergo various chemical reactions, including:
Oxidation: The thiol group in the triazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chlorine atoms in the dichlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation can be employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Methyl 2-[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-ylthio]acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of methyl 2-[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-ylthio]acetate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The dichlorophenyl group enhances the compound’s binding affinity to its targets, while the amino group can form hydrogen bonds, stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: Known for its antimicrobial and anti-inflammatory properties.
Indole Derivatives: Exhibits anti-inflammatory and analgesic activities.
Diclofenac Derivatives: Used as anti-inflammatory agents.
Uniqueness
Methyl 2-[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-ylthio]acetate is unique due to its combination of a triazole ring, dichlorophenyl group, and amino group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
Methyl 2-[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-ylthio]acetate is a compound belonging to the class of triazole derivatives, which have garnered attention for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Overview of Triazole Derivatives
Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. They are recognized for their broad spectrum of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. The incorporation of various functional groups can enhance their efficacy and selectivity as therapeutic agents .
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The compound features a triazole ring linked to a dichlorophenyl group and an amino group, which are crucial for its biological activity. The presence of sulfur in the thioether linkage also contributes to its unique properties .
Antifungal Activity
Triazole derivatives are well-known for their antifungal properties. This compound exhibits significant antifungal activity by inhibiting ergosterol synthesis in fungal cell membranes. This mechanism is similar to other triazole antifungals like fluconazole and itraconazole .
Antibacterial Activity
The compound has demonstrated potent antibacterial effects against various Gram-positive and Gram-negative bacteria. Studies have shown that it exhibits a minimum inhibitory concentration (MIC) comparable to traditional antibiotics such as ciprofloxacin and vancomycin. The structural modifications in the triazole ring enhance its interaction with bacterial enzymes, leading to effective bacterial cell wall disruption .
Anticancer Properties
Research indicates that this compound may possess anticancer activity through the induction of apoptosis in cancer cells. The compound interacts with specific signaling pathways involved in cell proliferation and survival. In vitro studies have reported significant cytotoxic effects against various cancer cell lines .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of a series of triazole derivatives including this compound against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that the compound exhibited an MIC of 0.25 μg/mL, showcasing its potential as a novel antimicrobial agent .
Case Study 2: Anticancer Activity
In a comparative study involving various triazole derivatives against A549 lung cancer cells, this compound demonstrated an IC50 value of 1.98 µg/mL. This suggests that it is a promising candidate for further development in cancer therapy .
Summary Table of Biological Activities
Properties
Molecular Formula |
C11H10Cl2N4O2S |
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Molecular Weight |
333.2 g/mol |
IUPAC Name |
methyl 2-[[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate |
InChI |
InChI=1S/C11H10Cl2N4O2S/c1-19-9(18)5-20-11-16-15-10(17(11)14)7-3-2-6(12)4-8(7)13/h2-4H,5,14H2,1H3 |
InChI Key |
UXCOZLPWGFCWKJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSC1=NN=C(N1N)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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